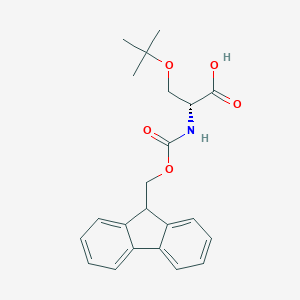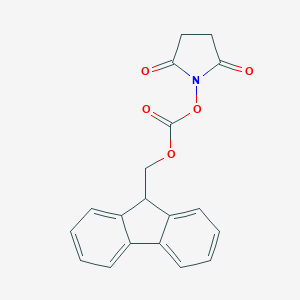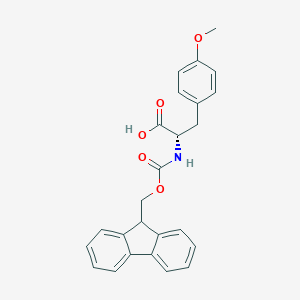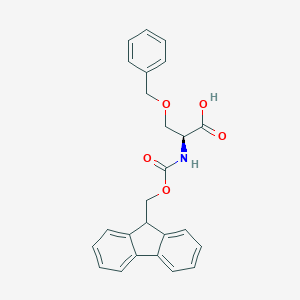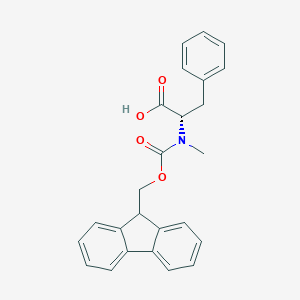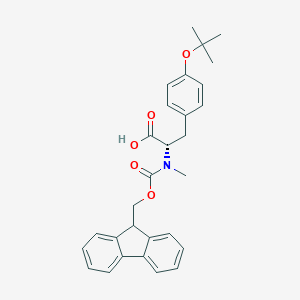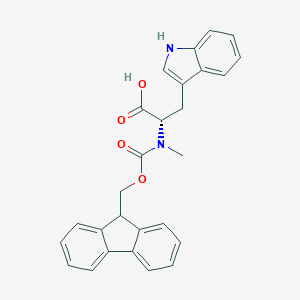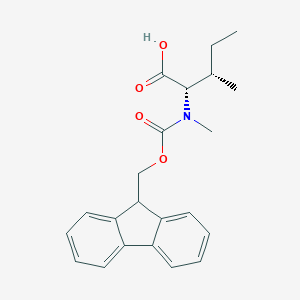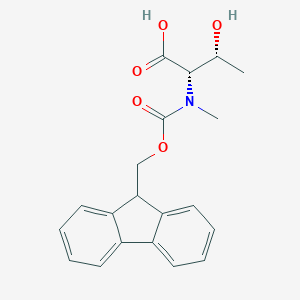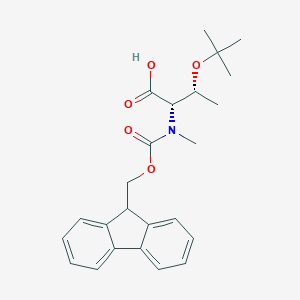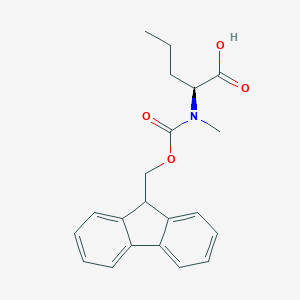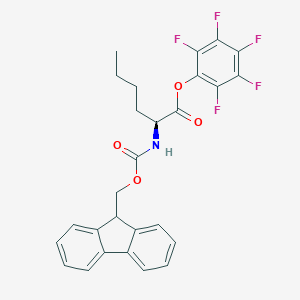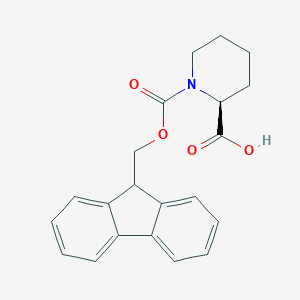
Fmoc-L-Pipecolic acid
描述
Fmoc-L-Pipecolic acid, also known as (2S)-1-[(9H-fluoren-9-yl)methoxy]carbonylpiperidine-2-carboxylic acid, is a derivative of L-pipecolic acid. L-pipecolic acid is a non-proteinogenic alpha-amino acid found in various biologically active molecules. The Fmoc group, or fluorenylmethyloxycarbonyl group, is commonly used as a protecting group in peptide synthesis due to its stability under acidic conditions and ease of removal under basic conditions .
作用机制
Target of Action
The primary target of Fmoc-L-Pipecolic acid is the amine group of amino acids . The compound is frequently used as a protecting group for amines during peptide synthesis .
Mode of Action
This compound interacts with its targets through a process known as Fmoc protection . This involves the introduction of the Fmoc group to the amine of an amino acid by reacting it with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group serves as a temporary protecting group that can be removed later in the synthesis process .
Biochemical Pathways
The use of this compound in peptide synthesis affects the peptide bond formation pathway . The Fmoc group protects the amine group during the formation of peptide bonds, preventing unwanted side reactions . After the peptide bond is formed, the Fmoc group is removed, allowing the next amino acid to be added .
Result of Action
The result of this compound’s action is the successful synthesis of peptides with a high degree of control over the sequence and structure . The use of the Fmoc group allows for the stepwise addition of amino acids, enabling the synthesis of complex peptides .
Action Environment
The action of this compound is influenced by several environmental factors. The efficiency of Fmoc protection and deprotection can be affected by the pH and temperature of the reaction . Additionally, the choice of solvent can impact the reaction, with N,N-dimethylformamide (DMF) commonly used for Fmoc deprotection .
生化分析
Biochemical Properties
Fmoc-L-Pipecolic acid interacts with several enzymes and proteins in biochemical reactions. For instance, a transaminase capable of lysine ε-deamination was coupled with a novel pyrroline-5-carboxylate reductase, yielding a significant conversion with free enzymes and in situ recycling of the cofactor . This interaction highlights the role of this compound in enzyme activity and biochemical reactions.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are significant. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules and changes in gene expression . The Fmoc group is rapidly removed by base, and piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. For instance, a bienzymatic system, with a catalytic amount of free cofactor, yielded >99% of pipecolic acid in batch and, following co-immobilisation of both enzymes, it was applied as a packed-bed reactor in continuous flow achieving again a molar conversion of >99% with 30 min residence time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Metabolic Pathways
This compound is involved in several metabolic pathways, including the saccharopine pathway and the pipecolate pathway . It interacts with enzymes such as transaminase and lysine-6-dehydrogenase, affecting metabolic flux and metabolite levels .
准备方法
Synthetic Routes and Reaction Conditions
The preparation of Fmoc-L-Pipecolic acid typically involves the protection of the amino group of L-pipecolic acid with the Fmoc group. This can be achieved by reacting L-pipecolic acid with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an aqueous dioxane solution . Another method involves the use of 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which can be obtained by reacting Fmoc-Cl with the dicyclohexylammonium salt of N-hydroxysuccinimide .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of immobilized enzymes for the production of L-pipecolic acid from L-lysine has been explored as a more sustainable and efficient method . This approach involves the use of a transaminase capable of lysine epsilon-deamination coupled with a pyrroline-5-carboxylate reductase, achieving high conversion rates and yields .
化学反应分析
Types of Reactions
Fmoc-L-Pipecolic acid undergoes various chemical reactions, including:
Oxidation: The pipecolic acid moiety can be oxidized to form pipecolic acid derivatives.
Reduction: Reduction reactions can modify the pipecolic acid ring structure.
Substitution: The Fmoc group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the pipecolic acid moiety can yield pipecolic acid derivatives, while reduction can produce modified pipecolic acid structures.
科学研究应用
Fmoc-L-Pipecolic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block in peptide synthesis and as a chiral organocatalyst in stereoselective reactions.
Biology: Incorporated into biologically active molecules with anticancer or antibiotic activity.
Industry: Utilized in the production of diketopiperazine scaffolds and peptidic catalysts.
相似化合物的比较
Similar Compounds
L-Proline: A five-membered ring amino acid similar in structure to L-pipecolic acid but with one less carbon atom.
Fmoc-L-Proline: Another Fmoc-protected amino acid used in peptide synthesis.
Uniqueness
Fmoc-L-Pipecolic acid is unique due to its six-membered ring structure, which imparts different steric and electronic properties compared to five-membered ring amino acids like L-proline . This uniqueness makes it valuable in the synthesis of specific peptides and bioactive molecules where these properties are advantageous.
属性
IUPAC Name |
(2S)-1-(9H-fluoren-9-ylmethoxycarbonyl)piperidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4/c23-20(24)19-11-5-6-12-22(19)21(25)26-13-18-16-9-3-1-7-14(16)15-8-2-4-10-17(15)18/h1-4,7-10,18-19H,5-6,11-13H2,(H,23,24)/t19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKLAZLINARHOTG-IBGZPJMESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN([C@@H](C1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201006601 | |
| Record name | 1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}piperidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201006601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86069-86-5 | |
| Record name | 1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}piperidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201006601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2S)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]piperidine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is Fmoc-L-pipecolic acid chloride preferred over its active ester form in certain peptide synthesis scenarios?
A1: The research paper highlights that using this compound chloride in the synthesis of the hexapeptide cyclo-(D-Phe-Ile-D-Pip-Pip-D-(N-Me)Phe-Pro) proved advantageous []. Specifically, when incorporated in the di- to tripeptide step, the acid chloride form prevented the formation of diketopiperazine, a common side reaction observed with active ester couplings in this sequence. This suggests that the higher reactivity of the acid chloride form helps overcome this specific synthetic challenge.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



